molecular formula C6H7F3O B2410053 5,5,5-Trifluoro-2-methylpent-3-yn-2-ol CAS No. 407-56-7

5,5,5-Trifluoro-2-methylpent-3-yn-2-ol

Cat. No.: B2410053
CAS No.: 407-56-7
M. Wt: 152.116
InChI Key: IIOFWFJGDJXJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5,5-Trifluoro-2-methylpent-3-yn-2-ol is an organic compound with the molecular formula C6H7F3O It is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and an alkyne group

Scientific Research Applications

5,5,5-Trifluoro-2-methylpent-3-yn-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

The safety information for “5,5,5-Trifluoro-2-methylpent-3-yn-2-ol” can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care and take necessary precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoro-2-methylpent-3-yn-2-ol typically involves the reaction of trifluoroacetone with propargyl alcohol in the presence of a base. The reaction proceeds via nucleophilic addition of the alcohol to the carbonyl group of the trifluoroacetone, followed by dehydration to form the alkyne.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to increase the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-2-methylpent-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The alkyne group can be reduced to form an alkene or an alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the alkyne group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: 5,5,5-Trifluoro-2-methylpent-3-yn-2-one.

    Reduction: 5,5,5-Trifluoro-2-methylpent-3-en-2-ol or 5,5,5-Trifluoro-2-methylpentan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-2-methylpent-3-yn-2-ol depends on the specific application. In chemical reactions, the trifluoromethyl group can stabilize intermediates, while the alkyne and hydroxyl groups can participate in various transformations. In biological systems, the compound may interact with specific enzymes or receptors, leading to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5,5,5-Trifluoro-2-methylpent-2-yn-1-ol
  • 5,5,5-Trifluoro-2-methylpent-3-en-2-ol
  • 5,5,5-Trifluoro-2-methylpentan-2-ol

Uniqueness

5,5,5-Trifluoro-2-methylpent-3-yn-2-ol is unique due to the presence of both a trifluoromethyl group and an alkyne group, which confer distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5,5,5-trifluoro-2-methylpent-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O/c1-5(2,10)3-4-6(7,8)9/h10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOFWFJGDJXJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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